molecular formula C14H17BClNO5 B1396843 (1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid CAS No. 1203844-60-3

(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B1396843
CAS No.: 1203844-60-3
M. Wt: 325.55 g/mol
InChI Key: CLFYSKWECRZQTM-UHFFFAOYSA-N
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Description

(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C14H17BClNO5 and its molecular weight is 325.55 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including indole boronic acids, are often used in suzuki-miyaura cross-coupling reactions , which suggests that their targets could be various organic compounds with which they can form carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid with an organic compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific targets it interacts with.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific targets the compound interacts with.

Action Environment

The efficacy and stability of (1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid, like many other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, the compound is typically stored at −20°C to maintain its stability .

Properties

IUPAC Name

[4-chloro-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-11(15(19)20)7-8-9(16)5-6-10(21-4)12(8)17/h5-7,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFYSKWECRZQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC(=C2N1C(=O)OC(C)(C)C)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 3
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 4
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(1-(tert-butoxycarbonyl)-4-chloro-7-methoxy-1H-indol-2-yl)boronic acid

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